molecular formula C9H13NO2S B1588246 (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine CAS No. 1037798-64-3

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Cat. No. B1588246
M. Wt: 199.27 g/mol
InChI Key: XJAMLZUKCSRXAF-ZETCQYMHSA-N
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Description

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine, commonly known as L-Stepholidine, is a natural alkaloid that has been found to exhibit a wide range of biological activities. It was first isolated from the plant Stephania intermedia in 1989 and has since garnered attention for its potential therapeutic applications.

Scientific Research Applications

1. Pharmacokinetics and Metabolism Studies Research into compounds like lanicemine (AZD6765), a low-trapping N-methyl-d-aspartate (NMDA) receptor channel blocker, involves detailed pharmacokinetics and metabolism studies. Lanicemine's study demonstrates the importance of understanding how compounds are metabolized and excreted in humans, providing a basis for the development of therapeutic agents with optimized efficacy and safety profiles (Jian Guo et al., 2015).

2. Toxicological and Safety Assessments The controlled study of safety in healthy human subjects after single, ascending doses of 4-Methylpyrazole illustrates the critical process of determining the tolerance and potential side effects of new compounds. Such studies are essential for advancing compounds towards clinical use by ensuring they are safe for human administration (D. Jacobsen et al., 1988).

3. Environmental and Biological Monitoring The distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues highlights the significance of monitoring environmental pollutants and their metabolites in biological systems. This research provides insights into the bioaccumulation and distribution patterns of toxicants, which could be relevant for studying the environmental impact and biological interactions of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine and its metabolites (S. Chu et al., 2003).

4. Antioxidant and Anti-inflammatory Applications Studies on Methylsulfonylmethane (MSM) and its effects on oxidative stress and inflammation provide an example of how sulfur-containing compounds can be applied in the treatment of oxidative stress-related conditions and inflammatory diseases. MSM's ability to reduce oxidative stress and inflammation suggests that compounds like (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine might also possess similar therapeutic potentials (B. Nakhostin-Roohi et al., 2013).

5. Psychotherapy and Psychiatric Research The effects of 3,4-methylenedioxymethamphetamine (MDMA) on subjective and BOLD-fMRI responses to autobiographical memories in humans indicate the potential of certain psychoactive substances in psychotherapy, especially for conditions like PTSD. This suggests that research into (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine could explore its psychoactive properties and potential applications in mental health treatments (R. Carhart-Harris et al., 2014).

properties

IUPAC Name

(1S)-1-(4-methylsulfonylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAMLZUKCSRXAF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426124
Record name (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine

CAS RN

1037798-64-3
Record name (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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